molecular formula C9H8BrNO4 B161313 Methyl 2-(bromomethyl)-4-nitrobenzoate CAS No. 133446-99-8

Methyl 2-(bromomethyl)-4-nitrobenzoate

Cat. No.: B161313
CAS No.: 133446-99-8
M. Wt: 274.07 g/mol
InChI Key: PGNKFDOPHHNVNF-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-nitrobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the ortho position relative to the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Reduction: The major product is methyl 2-(aminomethyl)-4-nitrobenzoate.

    Oxidation: The major product is 2-(bromomethyl)-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(bromomethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-4-nitrobenzoate
  • Methyl 2-(iodomethyl)-4-nitrobenzoate
  • Methyl 2-(bromomethyl)-3-nitrobenzoate

Uniqueness

Methyl 2-(bromomethyl)-4-nitrobenzoate is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNKFDOPHHNVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568027
Record name Methyl 2-(bromomethyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133446-99-8
Record name Methyl 2-(bromomethyl)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Synthesis routes and methods II

Procedure details

In accordance with general method T, 4.70 g (24.00 mmol) of (1) are dissolved in 30 ml of carbon tetrachloride, with heating, and 5.00 g (28.00 mmol) of N-bromosuccinimide and 2 spatula tips of azobisisobutyronitrile are then added. The mixture is refluxed for 6 h with irradiation with a 500 W spotlight. On cooling to room temperature, succinimide separates out, and is filtered off. The filtrate is evaporated on a rotary evaporator in order to obtain the product as a yellow oil. Yield: 5.85 g (88.8%)
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Synthesis routes and methods III

Procedure details

2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol), azobisisbutyronitrile (58.6 mg, 0.357 mmol) and N-bromosuccinimide (785 mg, 4.46 mmol) were suspended in carbon tetrachloride (35 mL) in a sealed tube. The above mixture was flushed with nitrogen for 5 minutes and heated at 80° C. for 22 hours. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain the crude product methyl 2-(bromomethyl)-4-nitrobenzoate as a light-brown solid, which was used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-(bromomethyl)-4-nitrobenzoate in the synthesis of folate analogues and why is this research significant?

A: this compound is a key starting material in synthesizing rotationally restricted analogues of folate metabolites, specifically 5-deazapteroyl-L-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate. [] These analogues are being investigated for their interaction with folylpolyglutamate synthetase (FPGS). FPGS is a critical enzyme in folate metabolism and plays a role in the efficacy and selectivity of antifolate drugs. [] By understanding how structurally modified folate analogues interact with FPGS, researchers aim to develop more potent and selective antifolate therapies.

Q2: Why is this compound being monitored as a potential impurity in Lenalidomide, and how is it quantified?

A: this compound (MPN) has been identified as a potential genotoxic impurity in the drug substance Lenalidomide. [] Genotoxic impurities are a concern due to their potential to damage DNA and increase the risk of cancer. To ensure drug safety, it's crucial to monitor and control the levels of such impurities. A validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method has been developed for the simultaneous detection and quantification of MPN along with other potential genotoxic impurities in Lenalidomide. This method uses a specific column and mobile phase composition for separation, with UV detection at 210 nm, achieving a linear quantification range for MPN between 6.47-89.7 ppm. []

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